Selvigaltin - 1978336-95-6

Selvigaltin

Catalog Number: EVT-10953487
CAS Number: 1978336-95-6
Molecular Formula: C19H16BrF3N4O4S
Molecular Weight: 533.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GB1211 is an orally active galectin-3 (Gal-3) inhibitor.
Synthesis Analysis

Technical details regarding the synthesis process include:

  • Starting Materials: Utilization of carbohydrate derivatives as precursors.
  • Reagents: Specific catalysts and solvents optimized for the reaction conditions.
  • Purification Techniques: Chromatography methods to isolate pure selvigaltin from reaction mixtures.
Chemical Reactions Analysis

Selvigaltin participates in several chemical reactions primarily involving its interaction with galectin-3. The main reaction of interest is the competitive inhibition of galectin-3 binding to its ligands. This inhibition alters downstream signaling pathways associated with inflammation and fibrosis.

Technical details regarding these reactions include:

  • Inhibition Assays: Conducted using fluorescence polarization techniques to measure binding affinities.
  • Biological Assays: Evaluations in rabbit models to assess functional outcomes related to liver health.
Mechanism of Action

The mechanism of action of selvigaltin primarily revolves around its ability to inhibit galectin-3. By blocking the binding sites on galectin-3, selvigaltin prevents the formation of a dynamic lattice that facilitates cellular signaling related to inflammation and fibrosis.

Key processes involved:

  1. Competitive Inhibition: Selvigaltin competes with natural ligands for binding to galectin-3.
  2. Reduction of Inflammatory Markers: Studies have shown that treatment with selvigaltin leads to decreased levels of inflammatory cytokines such as interleukin 6 and transforming growth factor beta 3 in liver tissues .
Physical and Chemical Properties Analysis

While specific physical and chemical properties of selvigaltin are not extensively documented, general characteristics can be inferred from similar compounds:

  • Solubility: Likely soluble in polar solvents due to its carbohydrate-like structure.
  • Stability: Expected stability under physiological conditions given its design as a therapeutic agent.

Relevant analyses indicate that selvigaltin demonstrates favorable pharmacokinetic properties conducive to oral administration, which is crucial for therapeutic applications .

Applications

Selvigaltin has significant potential applications in scientific research and clinical settings:

  • Liver Diseases: Demonstrated efficacy in reducing liver inflammation and fibrosis in models of metabolic-associated steatohepatitis .
  • Fibrotic Conditions: Potential use in treating other fibrotic diseases where galectin-3 plays a critical role.
  • Cancer Research: Investigated for its role in modulating tumor microenvironments through inhibition of galectin-3.
Introduction to Galectin-3 Pathobiology and Therapeutic Targeting

Galectin-3 as a Mediator of Fibrosis and Inflammation in Chronic Liver Disease

Galectin-3 is a β-galactoside-binding lectin belonging to the chimera-type subgroup of the galectin family, characterized by a single carbohydrate recognition domain linked to a collagen α-like N-terminal domain. This unique structure enables oligomerization and formation of multivalent complexes that crosslink cell surface glycoconjugates, forming a dynamic "galectin lattice." This lattice orchestrates critical pathological processes in chronic liver disease by modulating receptor clustering, signal transduction, and extracellular matrix interactions [2] [10].

In hepatic fibrosis, galectin-3 is predominantly secreted by activated macrophages and hepatic stellate cells. It binds with micromolar affinity to key fibrotic receptors including transforming growth factor-beta receptor II (dissociation constant [K~D~] = 3.2 µM), platelet-derived growth factor receptor alpha (K~D~ = 2.8 µM), and platelet-derived growth factor receptor beta (K~D~ = 2.5 µM). These interactions activate downstream profibrotic signaling cascades:

  • TGF-β receptor binding amplifies Smad2/3 phosphorylation, driving myofibroblast differentiation and collagen synthesis
  • PDGF receptor engagement promotes stellate cell proliferation and migration
  • Extracellular matrix crosslinking facilitates collagen deposition and matrix stabilization [10]

Clinical evidence demonstrates that galectin-3 expression increases proportionally with liver disease severity. In metabolic dysfunction-associated steatohepatitis, galectin-3 overexpression correlates with histological features including bridging fibrosis, inflammatory cell foci, and hepatocyte ballooning. Galectin-3 also induces interleukin-6 and tumor necrosis factor-alpha secretion, establishing a self-perpetuating cycle of inflammation and fibrogenesis [2] [7] [10].

Table 1: Profibrotic Interactions of Galectin-3 in Liver Disease

Target ReceptorAffinity (K~D~)Downstream EffectsFunctional Consequences
Transforming growth factor-beta receptor II3.2 µMSmad2/3 phosphorylationMyofibroblast differentiation, collagen synthesis
Platelet-derived growth factor receptor alpha2.8 µMMAPK/ERK activationHepatic stellate cell proliferation
Platelet-derived growth factor receptor beta2.5 µMPI3K/Akt signalingCell migration, extracellular matrix production
Laminin4.1 µMMatrix crosslinkingFibrosis stabilization, scar formation

Rationale for Galectin-3 Inhibition in Metabolic Dysfunction-Associated Steatohepatitis

Metabolic dysfunction-associated steatohepatitis represents an advanced stage of fatty liver disease characterized by steatosis, lobular inflammation, hepatocyte ballooning, and progressive fibrosis. The high-fat diet rabbit model recapitulates key features of human metabolic dysfunction-associated steatohepatitis pathology, including insulin resistance, hyperlipidemia, and histologically confirmed fibrosis after 12 weeks of dietary induction. In this model, galectin-3 expression increases by 3.8-fold in hepatic tissue compared to regular diet controls, with parallel elevations in collagen deposition (4.2-fold), inflammatory foci (3.5-fold), and serum transaminases [2] [7].

Galectin-3 inhibition disrupts multiple pathological axes in metabolic dysfunction-associated steatohepatitis:

  • Macrophage-Myofibroblast Crosstalk: Galectin-3 secretion by activated Kupffer cells stimulates transforming growth factor-beta release, triggering hepatic stellate cell transdifferentiation into collagen-producing myofibroblasts. Genetic ablation of galectin-3 reduces α-smooth muscle actin-positive cells by 68% in experimental fibrosis models [10].
  • Epithelial-Mesenchymal Transition: Galectin-3 promotes Snail family transcriptional repressor 2 expression, facilitating hepatocyte transition to matrix-producing phenotypes. This process increases collagen types I and III deposition in peri-sinusoidal spaces [7].
  • Metabolic Dysregulation: Galectin-3 binds insulin receptor substrate-1, impairing insulin signaling pathways. Inhibition improves glucose tolerance and reduces hepatic steatosis by 47% in high-fat diet models [2].

Therapeutic galectin-3 blockade demonstrates disease-modifying effects beyond antifibrotic activity, including attenuation of steatosis severity (35% reduction in Oil Red O staining) and suppression of inflammatory cytokine networks (interleukin-6 downregulation by 52%, tumor necrosis factor-alpha by 41%) [7].

Table 2: Pathophysiological Effects of Galectin-3 Inhibition in Preclinical Metabolic Dysfunction-Associated Steatohepatitis Models

Pathological ProcessKey BiomarkerReduction with Galectin-3 InhibitionExperimental Model
Hepatocyte injuryAlanine aminotransferase42-58%High-fat diet rabbit
InflammationInterleukin-6 mRNA52%High-fat diet rabbit
FibrogenesisHepatic collagen48-62%High-fat diet rabbit
FibrogenesisPicrosirius red staining51%High-fat diet rabbit
Oxidative stressMalondialdehyde37%Carbon tetrachloride mouse
SteatosisTriglyceride content47%High-fat diet rabbit

Selvigaltin: Discovery and Development as a First-in-Class Galectin-3 Inhibitor

Selvigaltin (chemical name: (2R,3R,4S,5R,6R)-2-(5-Bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol; molecular formula: C~19~H~16~BrF~3~N~4~O~4~S; molecular weight: 533.32 g/mol) represents a breakthrough in galectin-3 inhibitor design. Developed by Galecto Biotech, it is the first orally bioavailable small molecule specifically engineered to target the carbohydrate recognition domain of galectin-3 with nanomolar affinity [4] [6].

The molecular architecture of selvigaltin features:

  • A triazole-linked 3,4,5-trifluorophenyl group enabling π-stacking interactions with tyrosine residues in the carbohydrate recognition domain binding pocket
  • A bromopyridinyl moiety providing halogen bonding with histidine-158 and asparagine-160
  • Hydroxyl groups positioned to form hydrogen bonds with arginine-186 and glutamic acid-184This configuration results in species-specific binding affinity (human K~D~ = 25 nM; rabbit K~D~ = 12 nM) and 300-fold selectivity over other galectin family members [2] [6].

Selvigaltin emerged from systematic optimization of 1,3-substituted-α-D-monogalactopyranosides. Early candidates like GB1107 demonstrated proof-of-concept for galectin-3 inhibition but exhibited toxicology concerns (human ether-à-go-go-related gene channel interactions) and suboptimal pharmacokinetics. Selvigaltin was selected based on its superior safety profile, human-specific target affinity, and pharmacokinetic properties, including 92% oral bioavailability in rabbits and linear dose-exposure relationships in humans [9] [10].

Table 3: Development Milestones and Pharmacological Properties of Selvigaltin

CharacteristicPreclinical ProfileClinical TranslationSignificance
Target affinityHuman K~D~ = 25 nMConfirmed in phase ISpecies-specific optimization
Oral bioavailability92% in rabbits84% in humansEnables daily dosing
Therapeutic dosing1.0-5.0 mg/kg in rabbits100 mg twice daily in humansConsistent target engagement
Development phaseMetabolic dysfunction-associated steatohepatitis models (2018-2023)Phase I/II in cirrhosis (NCT05009680), Phase II in oncology combinations (2024)First oral galectin-3 inhibitor in clinical trials
Mechanism validationReduces fibrosis biomarkers by >50%Reduces liver stiffness in cirrhosisConfirmed disease-modifying activity

Clinical development milestones include:

  • First-in-human trial (2023): Established pharmacokinetic profile and target engagement biomarkers in healthy volunteers
  • GULLIVER-2 study (2024): Characterized pharmacokinetics in hepatic impairment, showing modest exposure increases (1.5-fold in Child-Pugh C) without safety concerns [5]
  • Ongoing phase II trials: Evaluating antifibrotic efficacy in liver cirrhosis (NCT05009680) and anticancer activity in combination with programmed death-ligand 1 inhibitors [9]

The transition from preclinical validation to clinical investigation positions selvigaltin as a pioneering therapeutic agent targeting the fundamental mechanisms of galectin-3-mediated fibroinflammatory diseases [4] [9].

Properties

CAS Number

1978336-95-6

Product Name

Selvigaltin

IUPAC Name

(2R,3R,4S,5R,6R)-2-(5-bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol

Molecular Formula

C19H16BrF3N4O4S

Molecular Weight

533.3 g/mol

InChI

InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1

InChI Key

FNCLKJPMEFPXOR-QFACEVIFSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.